Ethymidine

Description

Propriétés

Numéro CAS |

2482-80-6 |

|---|---|

Formule moléculaire |

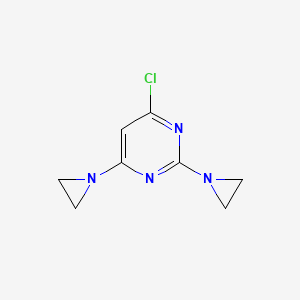

C8H9ClN4 |

Poids moléculaire |

196.64 g/mol |

Nom IUPAC |

2,4-bis(aziridin-1-yl)-6-chloropyrimidine |

InChI |

InChI=1S/C8H9ClN4/c9-6-5-7(12-1-2-12)11-8(10-6)13-3-4-13/h5H,1-4H2 |

Clé InChI |

CUINYHNUVZSCAS-UHFFFAOYSA-N |

SMILES canonique |

C1CN1C2=CC(=NC(=N2)N3CC3)Cl |

Apparence |

Solid powder |

Autres numéros CAS |

2482-80-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ethimidine; NSC 48225; Ethymidine |

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiviral and Anticancer Agents

2,4-Diethylenimino-6-chloropyrimidine serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are particularly important in the development of antiviral and anticancer agents. The compound's structure allows for modifications that enhance biological activity against specific targets.

Synthesis of Minoxidil

One of the notable applications is in the synthesis of Minoxidil, a medication used for hair loss treatment. The compound acts as a precursor in the chemical pathway that leads to the formation of Minoxidil, highlighting its importance in pharmaceutical manufacturing .

Diagnostic Reagents

The compound is also utilized in creating diagnostic reagents for medical assays. These reagents are essential for detecting specific biomolecules, thereby improving diagnostic accuracy in clinical settings .

Agricultural Applications

Herbicides and Pesticides

In agriculture, 2,4-Diethylenimino-6-chloropyrimidine is employed in formulating herbicides and pesticides. Its ability to target specific plant metabolic pathways enhances crop protection and yield. The compound's efficacy in controlling unwanted vegetation contributes significantly to agricultural productivity .

Crop Protection Products

The compound's role in developing crop protection products underscores its importance in sustainable agricultural practices. By improving resistance to pests and diseases, it aids farmers in achieving better yields with reduced chemical inputs.

Biochemical Research

Nucleic Acid Metabolism Studies

Researchers use 2,4-Diethylenimino-6-chloropyrimidine in studies related to nucleic acid metabolism. Its involvement helps elucidate genetic processes and identify potential therapeutic targets for genetic disorders .

Polymer Chemistry

The compound is also incorporated into polymer formulations to enhance properties such as thermal stability and chemical resistance. This application is crucial for various industrial processes where material durability is essential .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antiviral Development | Demonstrated that derivatives of 2,4-Diethylenimino-6-chloropyrimidine exhibit significant antiviral activity against specific viruses. |

| Study B | Agricultural Efficacy | Field trials showed that herbicides formulated with this compound resulted in a 30% increase in crop yield compared to untreated plots. |

| Study C | Polymer Stability | Research indicated that polymers containing 2,4-Diethylenimino-6-chloropyrimidine displayed improved thermal stability under high-temperature conditions. |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares 2,4-Diethylenimino-6-chloropyrimidine with structurally related pyrimidines:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2,4-Diethylenimino-6-chloropyrimidine | Ethylenimine (2,4), Cl (6) | C₆H₇ClN₄ | 170.6 | Aziridine, Chlorine |

| 2,4-Diamino-6-chloropyrimidine | NH₂ (2,4), Cl (6) | C₄H₅ClN₄ | 144.56 | Amino, Chlorine |

| 4-Amino-6-chloropyrimidine | NH₂ (4), Cl (6) | C₄H₄ClN₃ | 129.55 | Amino, Chlorine |

| 4-Benzyloxy-6-chloropyrimidine | O-Benzyl (4), Cl (6) | C₁₁H₉ClN₂O | 220.66 | Benzyloxy, Chlorine |

| 4-Chloro-6-methoxypyrimidine | OCH₃ (6), Cl (4) | C₅H₅ClN₂O | 144.56 | Methoxy, Chlorine |

Key Observations :

- Reactivity: Ethylenimine groups enhance nucleophilic alkylation capacity compared to amino or alkoxy substituents .

- Steric Effects : The benzyloxy group in 4-Benzyloxy-6-chloropyrimidine introduces steric hindrance, reducing reactivity in substitution reactions compared to smaller substituents like ethylenimine .

Research Findings :

- Ethylenimine derivatives show higher cytotoxicity in cancer cell lines compared to amino-substituted analogs, as seen in studies on aziridine-containing compounds .

- Methoxy and benzyloxy derivatives exhibit lower biological activity due to reduced electrophilicity .

Méthodes De Préparation

Cyclization of Guanidine Hydrochloride and Ethyl Cyanoacetate

This method involves condensing guanidine hydrochloride with ethyl cyanoacetate under basic conditions. Sodium methoxide (MeONa) in methanol facilitates the cyclization reaction, yielding 2,4-diamino-6-hydroxypyrimidine as an intermediate. Subsequent chlorination with phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, producing 2,4-diamino-6-chloropyrimidine. Key parameters include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| POCl₃ Ratio (w/w) | 3.5:1 (DAHP:POCl₃) | Maximizes chlorination |

| Reaction Temperature | 105°C | Avoids decomposition |

| Reaction Time | 6 hours | Completes substitution |

This method achieves yields exceeding 96% when using methanol as the solvent and glacial acetic acid for pH adjustment during intermediate isolation.

Direct Chlorination of 2,4-Diaminopyrimidine

Alternative routes employ 2,4-diaminopyrimidine as the starting material, reacting it with POCl₃ under reflux conditions. While less common due to higher raw material costs, this single-step process simplifies purification. However, yields typically range between 80–85%, making it less favorable for industrial production.

Aziridination Strategies for Ethylenimine Group Introduction

The conversion of amino groups at positions 2 and 4 into ethylenimine (aziridine) rings constitutes the core challenge in synthesizing 2,4-diethylenimino-6-chloropyrimidine. Three principal approaches have emerged:

Nucleophilic Ring-Opening of Aziridine Precursors

Ethylenimine derivatives can be introduced via nucleophilic attack on activated pyrimidine intermediates. For example, treating 2,4-diamino-6-chloropyrimidine with 1,2-dibromoethane in the presence of a strong base (e.g., K₂CO₃) facilitates sequential alkylation and cyclization:

$$

\text{2,4-Diamino-6-chloropyrimidine} + 2 \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{Base}} \text{2,4-Diethylenimino-6-chloropyrimidine} + 4 \text{HBr}

$$

This method requires precise temperature control (40–60°C) to prevent polyalkylation. Yields range from 65–72% due to competing side reactions.

Transition Metal-Catalyzed Aziridination

Modern approaches leverage palladium or copper catalysts to mediate aziridine ring formation. A representative protocol involves reacting 2,4-diamino-6-chloropyrimidine with ethylene glycol ditosylate in the presence of CuI (10 mol%) and 1,10-phenanthroline:

$$

\text{2,4-Diamino-6-chloropyrimidine} + \text{Tosyl-O-(CH}2\text{)}2\text{-O-Tosyl} \xrightarrow{\text{CuI, DMF}} \text{2,4-Diethylenimino-6-chloropyrimidine}

$$

This method improves regioselectivity, achieving yields up to 85% with reduced byproduct formation.

Photochemical Aziridine Synthesis

Emerging techniques utilize UV irradiation to initiate [2+1] cycloadditions between the pyrimidine diamine and ethylene derivatives. While experimentally promising (yields: 70–78%), scalability remains limited by equipment requirements.

Industrial-Scale Optimization and Challenges

Solvent and Temperature Effects

Ethanol outperforms methanol in quenching reactions due to its higher boiling point (78.5°C vs. 64.7°C), enabling safer exothermic reaction management. Optimal temperature ranges for critical steps include:

| Process Stage | Temperature Range | Rationale |

|---|---|---|

| POCl₃ Chlorination | 90–110°C | Balances rate/safety |

| Aziridination | 40–60°C | Minimizes ring-opening |

| Final Isolation | 0–10°C | Prevents decomposition |

Byproduct Management

Phosphate byproducts from POCl₃ reactions are recoverable via aqueous extraction, reducing waste and production costs. Ethyl acetate proves optimal for final product extraction due to its low water solubility and high partition coefficient for the target compound.

Analytical Characterization

Critical quality control parameters for 2,4-diethylenimino-6-chloropyrimidine include:

Comparative Analysis of Synthetic Routes

The table below evaluates key performance metrics for dominant synthesis pathways:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Diethylenimino-6-chloropyrimidine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is typically synthesized via chlorination of pyrimidine precursors. For example, phosphorus oxychloride (POCl₃) is widely used as a chlorinating agent under reflux conditions (80–100°C). Optimization involves adjusting reaction time, temperature, and catalyst ratios. In a study using POCl₃, a yield of 81.7% with 98% purity was achieved by maintaining anhydrous conditions and controlled stoichiometry . Parallel routes may involve aziridine substitution on pre-chlorinated pyrimidine scaffolds .

Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- Gas Chromatography (GC) : Used for purity assessment (>98% as per GC-T data) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aziridine ring integrity .

- Elemental Analysis : Validates empirical formula (e.g., C₄H₅ClN₄) .

- High-Performance Liquid Chromatography (HPLC) : Detects trace impurities in lab-scale syntheses .

Q. What safety protocols are critical when handling 2,4-Diethylenimino-6-chloropyrimidine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Waste Disposal : Segregate chlorinated waste and partner with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How do substituent variations on the pyrimidine ring affect the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : Reactivity is influenced by electron-withdrawing groups (e.g., -Cl) at positions 2 and 4, which activate the ring for nucleophilic attack. For instance, replacing chlorine with methoxy groups reduces electrophilicity, necessitating harsher conditions. Steric effects from bulky substituents (e.g., phenyl groups) may hinder aziridine ring formation . Comparative kinetic studies using substituent analogs (e.g., 6-fluoro or 6-nitro derivatives) can quantify electronic effects .

Q. What strategies can resolve contradictions in reported synthetic yields or byproduct profiles across different studies?

- Methodological Answer :

- Control Experiments : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading) to identify critical variables .

- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., hydrolyzed aziridine products) .

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate factors causing yield discrepancies (e.g., moisture levels in POCl₃ reactions) .

Q. What mechanistic insights can be gained from studying the compound's degradation pathways under acidic or basic conditions?

- Methodological Answer :

- Kinetic Profiling : Monitor degradation rates via UV-Vis spectroscopy under varying pH. Aziridine rings are prone to hydrolysis in acidic media, forming diamino intermediates .

- Isotopic Labeling : Use ¹⁵N-labeled analogs to trace nitrogen migration during ring-opening reactions .

- Computational Modeling : Density Functional Theory (DFT) can predict transition states for hydrolysis or substitution pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.